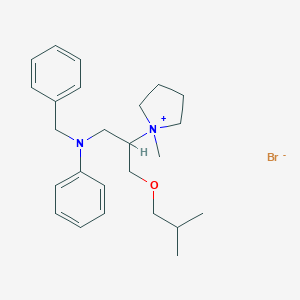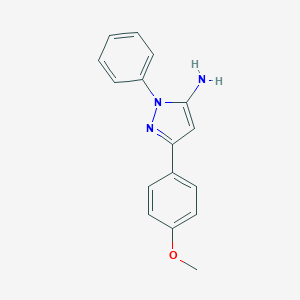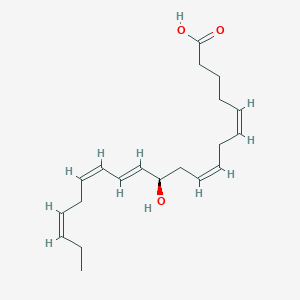
3-amino-N-(2,3-dimethylphenyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
3-amino-N-(2,3-dimethylphenyl)benzamide and its derivatives are synthesized through various methods, including the three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding high yields with simple workup processes (Sabbaghan & Hossaini, 2012). Another synthesis pathway involves the reaction of 3-(dimethylamino)-2H-azirines with 2-amino-4,6-dinitrophenol, leading to a mixture of quinazoline- and 1,3-benzoxazole derivatives (Villalgordo, Vincent, & Heimgartner, 1990).
Molecular Structure Analysis
The molecular structure of 3-amino-N-(2,3-dimethylphenyl)benzamide has been characterized by crystallographic studies, demonstrating the trans conformation of the H—N—C=O units and the near orthogonal orientation of the benzoyl and aniline rings (Gowda et al., 2008).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including its role as a precursor for the synthesis of anticonvulsant and antimycobacterial agents, highlighting its reactivity and potential for generating biologically active derivatives (Lambert et al., 1995); (Dokorou et al., 2004).
Physical Properties Analysis
The physical properties of 3-amino-N-(2,3-dimethylphenyl)benzamide derivatives, such as solubility and crystallinity, are influenced by their molecular structure. Studies on related benzamide derivatives provide insights into their solid-state structures, characterized by hydrogen bonding and π-interactions, which could be analogous to the physical properties of 3-amino-N-(2,3-dimethylphenyl)benzamide (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties of 3-amino-N-(2,3-dimethylphenyl)benzamide are reflective of its functional groups and molecular structure, allowing for various interactions and reactivities. The presence of the amino and benzamide groups enable it to undergo specific chemical reactions and form bonds that are central to its application in synthesizing pharmacologically active compounds (Guirado et al., 2002).
Applications De Recherche Scientifique
Anticonvulsant Activities
- Synthesis and Anticonvulsant Activity : New derivatives of 3-amino-N-(2,3-dimethylphenyl)benzamide were synthesized and evaluated for anticonvulsant properties, showing superior effectiveness compared to phenytoin in the maximal electroshock seizure test (Lambert et al., 1995).
- Comparative Anticonvulsant Activity and Neurotoxicity : The compound was compared with other antiepileptic drugs, demonstrating potent anticonvulsant effects in maximal electroshock seizure models in mice and rats (Clark Cr, 1988).
- Discovery and Anticonvulsant Activity of Potent Metabolic Inhibitor : It showed effective anticonvulsant activity in animal models, particularly in antagonizing maximal electroshock-induced seizures (Robertson et al., 1987).
Pharmacokinetic Studies
- Metabolism, Disposition, and Pharmacokinetics : The metabolism and pharmacokinetics of the compound were studied in rats, revealing insights into its absorption, distribution, and metabolic pathways (Potts et al., 1989).
- Liquid Chromatographic Determination : A method for determining the concentrations of the compound in rat serum and urine was developed, facilitating pharmacokinetic studies (Dockens et al., 1987).
Structural and Synthesis Studies
- N-(2,6-Dimethylphenyl)benzamide Structure Analysis : The crystal structure of the title compound was analyzed, providing insights into its molecular conformation and interactions (Gowda et al., 2008).
- Synthesis of Derivatives for Biological Applications : Various derivatives of the compound were synthesized, aiming at potential biological applications (Noubade et al., 2009).
Propriétés
IUPAC Name |
3-amino-N-(2,3-dimethylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-5-3-8-14(11(10)2)17-15(18)12-6-4-7-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGORUYGVLRARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424186 | |
| Record name | 3-amino-N-(2,3-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2,3-dimethylphenyl)benzamide | |
CAS RN |
102630-86-4 | |
| Record name | 3-amino-N-(2,3-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)


![[2,2':6',2''-Terpyridine]-4'-carbaldehyde](/img/structure/B12096.png)








![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)